Diphenyl(pyridin-2-yl)methanol

Electrocatalysis Ligand Design Oxidative Stability

Electrocatalyst researchers often face ligand decomposition at high anodic potentials, fouling electrodes and shortening catalyst lifetime. Diphenyl(pyridin-2-yl)methanol (L1) solves this: irreversible oxidation at Ep,a=1.64 V vs. Fc/Fc⁺ without electropolymerization. • Maintains clean electrode surfaces over extended potential cycling • Forms both mononuclear Cu(PhPyalk)₂ and dinuclear {CuCl}₂(µ-O-PhPyalk)₂ under stoichiometric control • Moderate MeOH solubility enables direct precipitation for scale-up purification

Molecular Formula C18H15NO
Molecular Weight 261.3 g/mol
CAS No. 19490-90-5
Cat. No. B103154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(pyridin-2-yl)methanol
CAS19490-90-5
Molecular FormulaC18H15NO
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=N3)O
InChIInChI=1S/C18H15NO/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-14,20H
InChIKeyIBNTYLTYDKBLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl(pyridin-2-yl)methanol – Overview


Diphenyl(pyridin-2-yl)methanol (CAS 19490-90-5), a diarylmethanol derivative, is a crystalline solid with a melting point of 105 °C and a predicted density of 1.169 g/cm³ . Its structure comprises a central tertiary alcohol flanked by two phenyl rings and a 2-pyridyl group, the latter enabling bidentate N,O-chelation to transition metals [1]. The pyridine-alkoxide (pyalk) scaffold is widely exploited to stabilize high‑oxidation‑state metal complexes and to mediate electrocatalytic transformations [2].

L
N,O-bidentate pyalk ligand scaffold — stabilizes high-oxidation-state metal centers via chelation.
E
Electrocatalyst precursor — supports Cu(II) complex synthesis for water oxidation and oxidative catalysis studies.
S
Crystalline solid, mp 105 °C — suitable for stoichiometric control in mono- and dinuclear complex preparation.

Why Diphenyl(pyridin-2-yl)methanol Cannot Be Substituted


Closely related pyridine-alkoxide (pyalk) proligands—such as those bearing pyrenyl, thiophenyl, or ferrocenyl substituents—exhibit markedly different electrochemical behaviors and coordination chemistries [1]. The diphenyl-substituted variant ([H]PhPyalk, L1) distinguishes itself by an irreversible oxidation at a high anodic potential (Ep,a = 1.64 V vs. Fc/Fc⁺) and by the absence of detrimental electropolymerization or irreversible degradation pathways that plague many of its analogs [1]. Consequently, substituting L1 with a seemingly similar pyalk ligand frequently leads to altered catalyst stability, divergent redox activity, or complete failure to form the desired metal complex [1].

Target
Diphenyl(pyridin-2-yl)methanol (L1)
Clean irreversible oxidation at high anodic potential; no electropolymerization; forms isolable mono- and dinuclear Cu(II) complexes.
Analog Risk
Pyrenyl (L2) / Thiophenyl (L3) / Ferrocenyl (L4) Ligands
May undergo electropolymerization or oxidative degradation; altered redox profiles may shift catalyst stability and complex formation behavior.
REDOX MISMATCH
Target
Reliable Cu(II) complex formation
Both mononuclear (1a) and dinuclear (1b) complexes accessible via simple stoichiometric control in methanol.
Analog Risk
5-Methoxy-pyridyl-ferrocenyl (L5)
No isolable Cu(II) complex reported under analogous conditions; may not support systematic nuclearity studies.
SYNTHETIC GAP

Diphenyl(pyridin-2-yl)methanol vs. Analogs: Key Evidence


Oxidative Stability Superiority Over Analogous Pyalk Ligands

Under identical cyclic voltammetry conditions (2,2,2-trifluoroethanol, 0.1 M NBu₄PF₆, scan rate 100 mV/s), diphenyl(pyridin-2-yl)methanol ([H]PhPyalk, L1) exhibits an irreversible oxidation peak at Ep,a = 1.64 V vs. Fc/Fc⁺ [1]. In contrast, the pyrenyl analog L2 shows a broad irreversible oxidation without a defined Ep,a, the thiophenyl analog L3 displays a redox event at Ep,a = 1.44 V, and the ferrocenyl analog L4 presents an irreversible oxidation at Ep,a = 1.20 V [1].

Oxidative Stability
Head-to-head
1.64 V Ep,a vs. Fc/Fc⁺ (L1, diphenyl)
Reported higher anodic potential than L3 (1.44 V) and L4 (1.20 V) under identical CV conditions.
May support greater tolerance to oxidative decomposition in electrocatalytic cycles.
Electrocatalysis Ligand Design Oxidative Stability

Electropolymerization Resistance Over Pyrenyl and Thiophenyl Ligands

The pyrenyl (L2) and thiophenyl (L3) pyalk ligands undergo oxidative electropolymerization upon repeated potential cycling: L2 forms a reversible polymer peak at E₁/₂ = 0.43 V vs. Fc/Fc⁺ after multiple sweeps, and L3 shows a redox event at 1.44 V that can lead to polymer formation [1]. Diphenyl(pyridin-2-yl)methanol (L1) does not exhibit any reversible polymer-associated features; its irreversible peak at 1.64 V remains clean, with no evidence of polymer deposition on the electrode [1].

Electropolymerization Resistance
Head-to-head
L1: No reversible polymer peak; clean cycling
L2: Reversible polymer peak at E₁/₂ = 0.43 V
L3: Redox event at 1.44 V with polymerization risk
Reported absence of electrode-fouling polymer deposition for L1 under repeated anodic cycling.
May support cleaner electrode operation in long-term electrochemical studies.
Electrode Stability Electropolymerization Surface Chemistry

Mono- and Dinuclear Cu Complexes via Stoichiometry, Unlike L5

Reacting diphenyl(pyridin-2-yl)methanol ([H]PhPyalk) with CuCl₂·2H₂O under basic conditions yields either the mononuclear complex Cu(PhPyalk)₂ (1a) when two equivalents of ligand are used, or the dinuclear alkoxide-bridged complex {CuCl}₂(µ‑O‑PhPyalk)₂ (1b) when 0.9 equivalents of ligand are employed [1]. This synthetic versatility contrasts sharply with the behavior of the 5‑methoxy‑pyridyl‑ferrocenyl ligand L5, which failed to form any isolable Cu(II) complex under the same reaction conditions [1].

Cu(II) Complex Access
Head-to-head
Stoichiometric control in MeOH / KOH / CuCl₂·2H₂O
L1: Mononuclear (1a) + dinuclear (1b) complexes isolated
L5: No isolable Cu(II) complex formed
Reported synthetic versatility enables nuclearity-dependent mechanistic studies.
L5 may not support copper-based electrocatalysis research under these conditions.
Coordination Chemistry Complex Synthesis Stoichiometric Control

Precipitation Advantage in Purification Over Thiophenyl Analog

During synthesis, the mononuclear Cu(II) complex of diphenyl(pyridin-2-yl)methanol (1a) precipitates as a pinkish/purple solid from methanolic solution upon base addition, enabling straightforward isolation by filtration [1]. The analogous complex of the thiophenyl pyalk ligand (3a) is considerably more soluble in methanol and does not precipitate as readily, requiring alternative workup procedures [1].

Precipitation Ease
Head-to-head
1a (L1): Precipitates readily from methanol; filtration isolation
3a (L3): Significantly more soluble; delayed precipitation
Reported easier workup may simplify purification and reduce solvent use in preparative synthesis.
Qualitative solubility difference; no reported yield advantage.
Complex Purification Solubility Synthetic Methodology

Diphenyl(pyridin-2-yl)methanol Application Scenarios


Water Oxidation Under Harsh Oxidative Conditions

Diphenyl(pyridin-2-yl)methanol is the preferred pyalk proligand when designing copper-based electrocatalysts for water oxidation. Its high anodic stability (Ep,a = 1.64 V vs. Fc/Fc⁺) ensures the ligand framework remains intact at the extreme potentials required for oxygen evolution, whereas pyrenyl, thiophenyl, and ferrocenyl analogs decompose or polymerize, contaminating the electrode and shortening catalyst lifetime [1].

Structurally Diverse Copper Complexes for Mechanistic Studies

Because diphenyl(pyridin-2-yl)methanol reliably forms both mononuclear Cu(PhPyalk)₂ and dinuclear {CuCl}₂(µ‑O‑PhPyalk)₂ complexes under simple stoichiometric control, it is an ideal ligand platform for investigating the influence of nuclearity on electrocatalytic activity. The methoxy‑ferrocenyl analog L5 fails to produce any isolable copper complex, eliminating it as a viable option for such systematic studies [1].

Fouling-Resistant Ligands for Electrochemical Sensing

In applications where a clean electrode surface must be maintained over many potential cycles—such as electrochemical sensing, spectroelectrochemistry, or the preparation of modified electrodes—diphenyl(pyridin-2-yl)methanol is superior to pyrenyl and thiophenyl pyalk ligands. L1 does not undergo electropolymerization and therefore does not deposit insulating polymer films that degrade sensor response or complicate surface analysis [1].

Scalable Complex Preparation via Simple Precipitation

When scaling up the synthesis of pyalk‑derived Cu(II) complexes, the moderate methanol solubility of Cu(PhPyalk)₂ allows for direct precipitation and filtration, streamlining purification and minimizing solvent usage. The analogous thiophenyl complex 3a remains dissolved and necessitates additional workup steps, making L1 the more operationally convenient choice for preparative work [1].

Application
Selection Property
Validation Focus
Water oxidation electrocatalysis
High anodic stability of ligand framework
Oxidative decomposition tolerance under OER potentials
Cu nuclearity mechanistic studies
Stoichiometric access to mono- and dinuclear complexes
Structural characterization and nuclearity-activity correlation
Electrochemical sensing / modified electrodes
Resistance to electropolymerization fouling
Electrode surface integrity over repeated potential cycles
Preparative-scale complex synthesis
Moderate methanol solubility enabling direct precipitation
Purification efficiency and solvent consumption

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